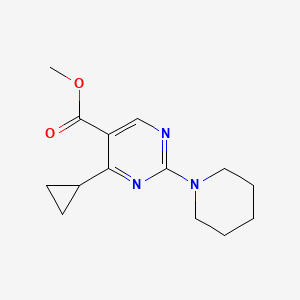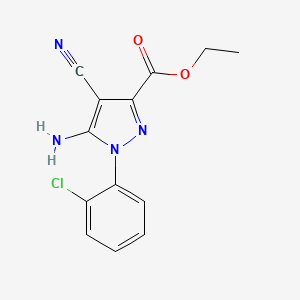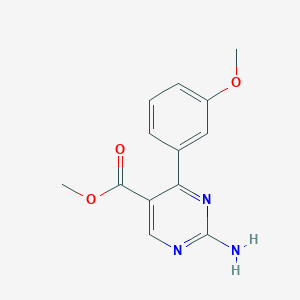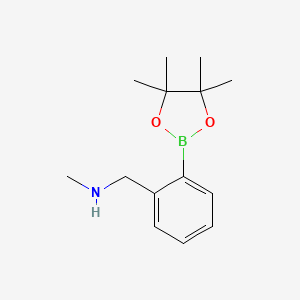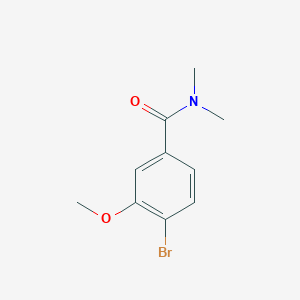![molecular formula C12H15ClN2O4 B1421342 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate CAS No. 1206077-95-3](/img/structure/B1421342.png)
2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Research
2-Chloroethyl carbamates have been studied for their potential as anticancer agents. For instance, (2-chloroethyl)nitrosocarbamates were synthesized as possible alkylating agents for cancer treatment. These compounds showed significant activity in vitro against various human tumor cell lines, indicating their potential in anticancer therapy (Reynolds et al., 2000).
Prodrug Development
Carbamates of 2,5-bis(4-amidinophenyl)furan were synthesized and evaluated as prodrugs for treating Pneumocystis carinii pneumonia (PCP). The study revealed that certain carbamates in this series had the best anti-PCP activity, demonstrating the utility of carbamates as prodrugs (Rahmathullah et al., 1999).
Biochemical Studies
Studies have explored the biochemical properties of carbamate compounds. For instance, the synthesis and evaluation of various (2-chloroethyl)nitrosocarbamates have been conducted. These studies help understand the biochemical behavior and potential therapeutic applications of such compounds (Reynolds et al., 2000).
Pharmacological Potential
Research has also focused on the synthesis of carbamate analogs and their evaluation against various diseases. This includes the development of carbamate analogs of amsacrine, which are distinguished by their cytotoxicity towards non-cycling cells, indicating their potential in cancer pharmacology (Turnbull et al., 1999).
Metabolic Studies
Some studies have investigated the metabolism of related carbamate compounds in biological systems. Understanding the metabolic pathways of these compounds can provide insights into their pharmacokinetics and potential therapeutic applications (Kanamori et al., 2002).
Safety And Hazards
The safety data sheet for a similar compound, 2-Chloroethyl carbamate, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It’s reasonable to assume that similar precautions should be taken when handling 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate.
Eigenschaften
IUPAC Name |
2-chloroethyl N-(4-acetamido-3-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-8(16)14-10-4-3-9(7-11(10)18-2)15-12(17)19-6-5-13/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGRNIJBPSDPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)OCCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193293 | |
| Record name | 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate | |
CAS RN |
1206077-95-3 | |
| Record name | 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206077-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



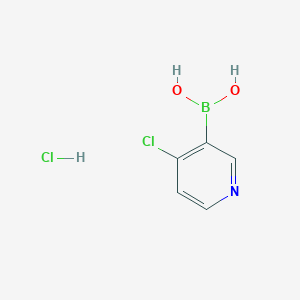
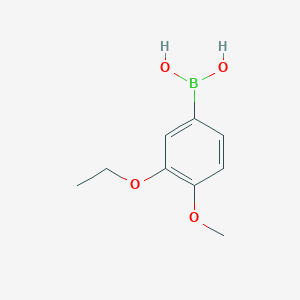
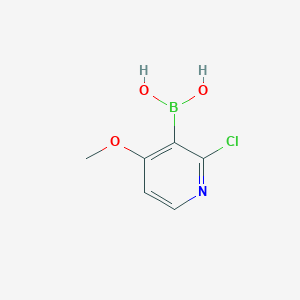
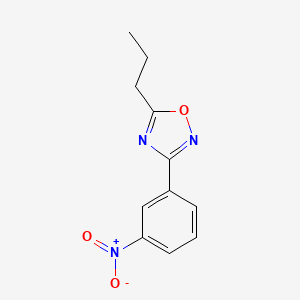
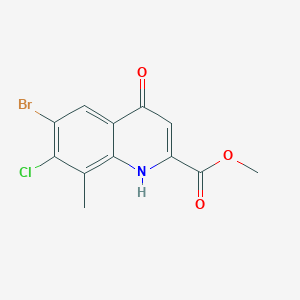
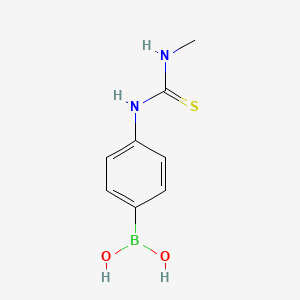
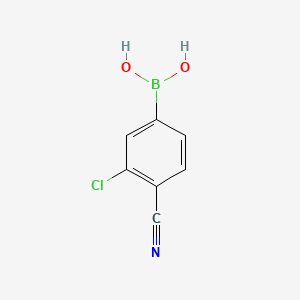
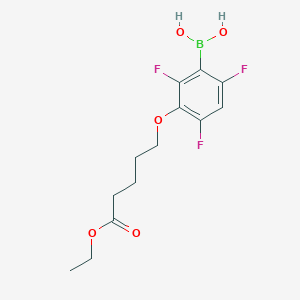
![6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1421272.png)
